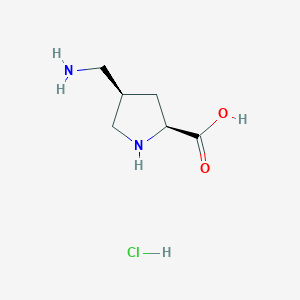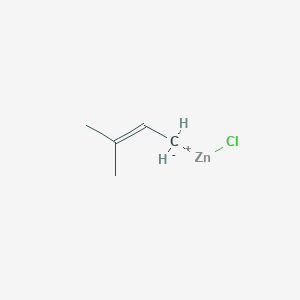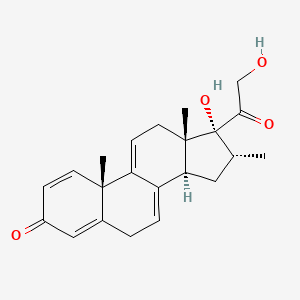
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S,4R)-4-(Aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as AMPC, is an organic compound that has been used in a variety of scientific research applications. It has been used to synthesize other compounds, as a catalyst for chemical reactions, and to study the mechanism of action of certain drugs. It is also used to study the biochemical and physiological effects of drugs in the body.
Scientific Research Applications
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of other compounds, such as amino acids and peptides. It has also been used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of drugs in the body. Additionally, it has been used in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride is not yet fully understood. It is believed that the compound interacts with certain enzymes in the body, leading to changes in the biochemical and physiological processes of the body. This interaction is believed to be the basis for the pharmacological effects of drugs that are synthesized using (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride are not yet fully understood. However, studies have shown that (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride has a variety of effects on the body, including the modulation of certain enzymes, the inhibition of certain metabolic pathways, and the modulation of certain hormones. Additionally, (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride has been shown to have an anti-inflammatory effect, as well as an immunomodulatory effect.
Advantages and Limitations for Lab Experiments
The main advantage of using (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride in laboratory experiments is its low cost and simplicity of synthesis. Additionally, it is relatively non-toxic and has a low risk of contamination. However, there are some limitations to using (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride in laboratory experiments, such as the fact that it is not very stable and can degrade over time. Additionally, the exact mechanism of action of (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride is not yet fully understood, which can make it difficult to study the effects of the compound on the body.
Future Directions
There are a number of potential future directions for research on (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride. For example, further research could be done to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic applications of (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride, such as its use as an anti-inflammatory or immunomodulatory agent. Additionally, further research could be done to explore the potential of (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride as a catalyst for chemical reactions, as well as its potential use in the synthesis of polymers and other materials.
properties
IUPAC Name |
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-2-4-1-5(6(9)10)8-3-4;/h4-5,8H,1-3,7H2,(H,9,10);1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHXNVAYWJMFNS-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan](/img/structure/B1430199.png)





![(8S,9S,10R,13S,14S,17R)-17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-11(2H)-one](/img/structure/B1430209.png)

![3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1430214.png)

![2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine](/img/structure/B1430217.png)

